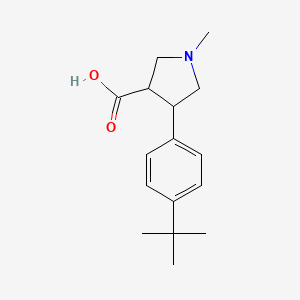

4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid

Description

Historical Context and Discovery of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic Acid

The discovery of this compound is rooted in the broader exploration of pyrrolidine carboxylates as chiral building blocks for pharmaceuticals and ligands. While the exact date of its first synthesis remains unspecified in public records, its structural analogs, such as (2S)-2-(3-tert-butylphenyl)pyrrolidine, were reported in early medicinal chemistry studies for their utility in drug design. The compound’s CAS registry number (1706447-02-0) and molecular formula (C₁₆H₂₃NO₂) were formally cataloged in chemical databases by September 2024, reflecting its emergence as a subject of recent synthetic interest.

Key synthetic pathways derive from patented methodologies for pyrrolidine carboxylic acid derivatives. For instance, a 2003 patent by Merck & Co. detailed processes for preparing pyrrolidine intermediates targeting melanocortin-4 receptor modulators, highlighting the relevance of tert-butylphenyl groups in enhancing metabolic stability. Subsequent advancements in asymmetric Michael addition reactions, as demonstrated by Zhang et al. (2017), enabled enantioselective synthesis of pyrrolidine-3-carboxylates, providing a foundation for stereocontrolled production of derivatives like this compound.

Structural Significance in Pyrrolidine Carboxylate Chemistry

The molecular architecture of this compound combines a rigid pyrrolidine ring with a bulky tert-butylphenyl group and a carboxylic acid moiety, creating distinct stereoelectronic properties. The pyrrolidine core adopts a puckered conformation, with the methyl group at position 1 and the carboxylic acid at position 3 introducing steric constraints that influence intermolecular interactions.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO₂ | |

| Molecular Weight | 261.36 g/mol | |

| CAS Registry Number | 1706447-02-0 | |

| Key Functional Groups | Tert-butylphenyl, carboxylic acid, methyl-pyrrolidine |

The tert-butyl group at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems. Meanwhile, the carboxylic acid group enables salt formation or esterification, expanding its derivatization potential. Stereochemical control at the pyrrolidine ring’s chiral centers, particularly carbon 3, is critical for achieving desired enantioselectivity in catalytic applications.

X-ray crystallography and NMR spectroscopy are essential for confirming the compound’s stereochemistry and hydrogen-bonding patterns, though specific crystallographic data for this derivative remain unpublished. Computational studies, including molecular docking, could further elucidate its binding modes in biological targets, building on established protocols for related pyrrolidine carboxylates.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17(4)10-14(13)15(18)19/h5-8,13-14H,9-10H2,1-4H3,(H,18,19) |

InChI Key |

UCRDOIZCXCWVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a tert-butylphenyl halide under basic conditions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Antiviral and Antiparasitic Activity

Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit significant biological activity against various pathogens. For instance, compounds similar to 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid have been evaluated for their efficacy against Toxoplasma gondii, a parasite responsible for severe infections in immunocompromised individuals. Studies have shown that specific modifications to the pyrrolidine structure can enhance activity, with some derivatives achieving an MIC (Minimum Inhibitory Concentration) of less than 1 μM .

CCR5 Antagonism

The compound's structural analogs have been explored as CCR5 antagonists, which are vital in HIV research. The presence of a pyrrolidine moiety is crucial for binding affinity to the CCR5 receptor, making these compounds potential candidates for therapeutic development in HIV treatment .

Cosmetic Formulations

The cosmetic industry has also recognized the potential of this compound in formulating skin care products. Its properties can enhance the stability and efficacy of formulations. For example, studies on the use of polymers in cosmetics highlight the role of such compounds in improving skin hydration and texture . The incorporation of this compound into emulsions can lead to formulations that are both aesthetically pleasing and effective in delivering active ingredients to the skin.

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral/Antiparasitic | Achieved MIC < 1 μM against Toxoplasma gondii |

| CCR5 Antagonist | Significant binding affinity; potential HIV treatment | |

| Cosmetics | Skin Care Formulations | Improved hydration and stability in formulations |

Case Study 1: Antiparasitic Efficacy

In a study assessing the antiparasitic efficacy of modified pyrrolidine derivatives, researchers tested various compounds on infected mice. The results indicated that certain modifications significantly enhanced the bioavailability and therapeutic index against Toxoplasma gondii. The compound's ability to penetrate biological membranes was attributed to its structural characteristics, including the tert-butyl group which improves lipophilicity.

Case Study 2: Cosmetic Formulation Development

A recent formulation study utilized this compound as a key ingredient in a moisturizing cream. The formulation underwent rigorous testing for stability and skin compatibility. Results demonstrated enhanced moisture retention and reduced irritation compared to control formulations without this compound, showcasing its potential as an effective moisturizer.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs (Table 1) highlight differences in substituents, stereochemistry, and functional groups, which significantly impact physicochemical and biological properties.

Table 1: Comparison of Structural Analogs

Impact of Substituents on Properties

- Tert-Butyl Group (Target Compound) : The bulky tert-butyl group increases hydrophobicity and steric hindrance compared to methoxy (14{2,6}) or halogenated phenyl groups (e.g., 4-fluorophenyl in ). This may enhance lipid membrane permeability or host-guest interactions, as seen in phosphine hosts with tert-butylphenyl groups (Kf = ~10²) .

- Methyl vs.

- Halogenated vs. Methoxy Phenyl : Halogens (e.g., bromine in ) increase molecular weight and polarizability, whereas methoxy groups (14{2,6}) enhance electron-donating effects, influencing reactivity in cross-coupling reactions.

Research Implications and Gaps

- Stereochemical Effects : Stereospecific analogs (e.g., (3S,4R)-configured compounds ) exhibit distinct bioactivities, but the target compound’s stereochemistry remains uncharacterized.

- Empirical Data Needs : Direct studies on the target compound’s synthesis, crystallography, and biological activity are required to validate hypotheses derived from analogs.

Biological Activity

4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and various substituents that enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Tert-butylphenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Carboxylic Acid Functional Group : Classifies the compound as an amino acid derivative, which is essential for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Neuropharmacological Effects : The structural features suggest potential interactions with neurotransmitter systems, which may influence its efficacy in treating neurological disorders.

- Antilipidemic Properties : Similar compounds have demonstrated dual action in lowering plasma triglycerides and cholesterol levels, making them candidates for managing lipid disorders .

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism, contributing to its antilipidemic effects .

The mechanisms through which this compound exerts its biological effects include:

- Molecular Docking Studies : These studies help elucidate how the compound interacts with biological targets such as enzymes or receptors. Techniques like binding affinity assays are employed to optimize its efficacy.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is crucial for determining its therapeutic potential and safety profile .

Case Study 1: Antilipidemic Activity

A study conducted on optical isomers of a related compound demonstrated significant inhibition of fatty acid and sterol biosynthesis in vitro. The (S)-enantiomer showed superior efficacy in lowering plasma triglycerides and phospholipids in vivo, suggesting that similar actions might be expected from this compound .

Case Study 2: Neuroactive Properties

Another investigation into structurally related compounds indicated potential neuroactive effects, leading to further exploration in neuropharmacology. The presence of the tert-butylphenyl group was noted to enhance interaction with neurotransmitter systems, which could be pivotal for developing treatments for neurodegenerative diseases.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.